5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group, a 3,5-dimethylpiperidinyl moiety, and a methyl group. The hydroxyl group at position 6 could facilitate hydrogen bonding, influencing biological activity.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-12-8-13(2)11-24(10-12)18(15-6-7-16(27-4)17(9-15)28-5)19-20(26)25-21(29-19)22-14(3)23-25/h6-7,9,12-13,18,26H,8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXPHWEBICPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazolo[3,2-b][1,2,4]triazole core through a cyclization reaction involving appropriate thioamide and hydrazine derivatives. The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the dimethylpiperidinyl moiety can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as oncology, neurology, and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure suggests that it may act as an inhibitor or modulator of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic and Heterocyclic Substituents
Compound A : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (ChemSpider ID: 869344-07-0)
- Key Differences: Aromatic Substituent: 3-Chlorophenyl (Compound A) vs. 3,4-dimethoxyphenyl (Target). Heterocyclic Group: Piperazine (Compound A) vs. 3,5-dimethylpiperidine (Target). Piperazine’s basicity may improve water solubility, while dimethylpiperidine’s steric bulk could hinder receptor binding .
Table 1: Structural and Physicochemical Comparison
Calculated based on IUPAC names; *Estimated via fragment-based methods.
Heterocyclic Variants with Triazole-Thiadiazole Cores
Compound B : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Key Differences: Core Structure: Triazolo-thiadiazole (Compound B) vs. thiazolo-triazole (Target). Thiadiazole rings may enhance electron-withdrawing effects, while thiazole-triazole hybrids balance aromaticity and hydrogen-bonding capacity. The target compound’s thiazolo-triazole core may favor alternative binding modes .
Insights from 3D-QSAR Models
A 3D-QSAR study on acetylcholinesterase (AChE) inhibitors (R² = 0.972) highlighted the importance of steric and electrostatic fields in benzophenone derivatives . Applying this model to the target compound:
- Steric Effects : The 3,5-dimethylpiperidinyl group may occupy a hydrophobic pocket in AChE, analogous to bulky substituents in .
- Electrostatic Effects : The 6-OH group could mimic hydrogen-bonding interactions seen in high-affinity AChE inhibitors, though methoxy groups may reduce polarity compared to charged moieties .
Biological Activity
5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with promising biological activities. Its structure combines a thiazole and triazole moiety, which are known to exhibit various pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 430.57 g/mol. It features a thiazole ring fused with a triazole, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Activity : The presence of the thiazole and triazole rings can enhance the antimicrobial properties of compounds. Studies have shown that derivatives of these rings can inhibit bacterial growth effectively.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study investigated the antimicrobial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Implication |
|---|---|
| Thiazole Ring | Enhances antimicrobial and anticancer properties |
| Triazole Moiety | Involved in receptor binding and inhibition |
| Dimethoxyphenyl Group | Contributes to lipophilicity and bioavailability |
| Piperidine Linkage | Increases interaction with biological targets |
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thiazolo-triazole core. Key steps include:
- Cyclization reactions using precursors like substituted triazoles and thiazoles to assemble the heterocyclic framework .
- Mannich-type reactions to introduce the 3,4-dimethoxyphenyl and 3,5-dimethylpiperidinyl moieties via nucleophilic substitution .
- Functional group modifications , such as methylation or oxidation, to finalize substituents .
Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to optimize yield and purity .
Basic: Which characterization techniques are essential for confirming its structure?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to map proton environments and carbon frameworks .
- Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
- Elemental analysis to validate empirical formulas .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this is rarely reported for similar compounds .
Advanced: How can researchers optimize reaction conditions to improve yield?
Answer:
Employ Design of Experiments (DoE) methodologies to systematically vary parameters like:
- Temperature (e.g., reflux vs. room temperature) .
- Catalysts (e.g., triethylamine for acid scavenging) .
- Solvent polarity (DMF for polar intermediates, chloroform for non-polar steps) .
Statistical models (e.g., factorial designs) reduce trial-and-error approaches and identify synergistic effects between variables .
Advanced: What strategies address contradictions in reported bioactivity across studies?
Answer:
Discrepancies often arise from structural analogs with varying substituents. Mitigation strategies include:
- Comparative in vitro assays under standardized conditions (e.g., fungal strain selection, IC₅₀ protocols) .
- Structure-activity relationship (SAR) studies to isolate the impact of specific groups (e.g., methoxy vs. chloro substituents) .
- Molecular dynamics simulations to assess binding affinity differences caused by minor structural variations .
Advanced: How to elucidate the mechanism of action against fungal targets?
Answer:
- Enzyme inhibition assays : Test against fungal enzymes like 14-α-demethylase (CYP51), a target for azole antifungals .
- Molecular docking : Use crystal structures (e.g., PDB: 3LD6) to predict binding modes of the triazole-thiazole core .
- Gene knockout studies in fungal models to confirm target specificity .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Quantum chemical calculations (e.g., DFT) model electronic properties influencing reactivity .
- Reaction path search algorithms (e.g., GRRM) identify energetically favorable pathways for derivative synthesis .
- Machine learning models trained on SAR data prioritize high-potential analogs .
Basic: What are the critical structural features influencing bioactivity?
Answer:
Key features include:
- Triazole-thiazole core : Enables π-π stacking and hydrogen bonding with enzyme active sites .
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .
- 3,5-Dimethylpiperidinyl moiety : Modulates steric effects and solubility .
Substituent electronegativity (e.g., fluorine vs. methoxy) further tunes target affinity .
Advanced: How to design derivatives with enhanced selectivity?
Answer:
- Bioisosteric replacement : Swap the methyl group on the thiazole ring with trifluoromethyl to improve metabolic stability .
- Positional isomerism : Test analogs with substituents at the 4-position of the phenyl ring to reduce off-target effects .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
